1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-6(1-2-6)5-8-3-4-9-5;;/h3-4H,1-2,7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKNKMUAUFROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-56-8 | |
| Record name | 1-(1H-imidazol-2-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with cyclopropane intermediates . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Electrophilic Substitution on the Imidazole Ring
The imidazole ring undergoes electrophilic substitution at positions 4 and 5 (relative to the cyclopropane-attached nitrogen at position 2). Reactivity is modulated by the electron-donating effects of the cyclopropane-amine group.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring is susceptible to acid- or base-mediated cleavage, often leading to linear or functionalized products.
Oxidation and Reduction Reactions
The primary amine and imidazole ring exhibit distinct redox behavior.
Coordination Chemistry
The imidazole nitrogen acts as a ligand for transition metals, forming stable complexes.
Salt Metathesis and Deprotonation
The dihydrochloride form readily undergoes ion exchange or neutralization.
Cross-Coupling Reactions
The imidazole ring participates in palladium-catalyzed couplings, though steric hindrance from the cyclopropane may limit reactivity.
Key Structural and Mechanistic Insights:
-
The cyclopropane ring’s strain enhances reactivity in ring-opening and addition reactions, while the imidazole NH group directs electrophilic substitution.
-
Steric effects from the cyclopropane reduce yields in cross-coupling reactions compared to simpler imidazoles .
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The dihydrochloride salt improves aqueous solubility but requires neutralization for reactions involving the free amine .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is recognized for its enhanced solubility due to the presence of two hydrochloride groups. This solubility is crucial for its bioavailability and efficacy in biological applications .
Pharmaceutical Applications
-
Drug Development :
- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds, including 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride, exhibit substantial antibacterial and antifungal properties. These properties make it a candidate for developing new antimicrobial agents .
- Antitumor Potential : Preliminary studies suggest that this compound may possess anticancer activity, warranting further investigation into its mechanisms and efficacy against various cancer cell lines .
- Biochemical Research :
Research Applications
-
Biological Studies :
- Mechanism of Action : The primary amine group can act as a nucleophile, participating in various biochemical reactions such as acylation. This reactivity is essential for understanding how the compound interacts with biological macromolecules .
- Pharmacokinetics : The dihydrochloride form influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical factors in drug design .
- Molecular Docking Studies :
Case Studies
Several case studies have highlighted the effectiveness of imidazole derivatives in treating various infections and diseases:
- Antibacterial Studies : A series of experiments demonstrated that derivatives similar to this compound showed significant zones of inhibition against common bacterial strains when tested at varying concentrations .
- Antitumor Activity : In vitro studies indicated that compounds with similar structural features exhibited cytotoxic effects on cancer cell lines, suggesting potential pathways for therapeutic intervention .
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride can be contextualized against related imidazole-containing amines. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Rigidity vs. Flexibility :
- The cyclopropane core in the target compound confers rigidity, which may reduce off-target interactions compared to flexible propane-chain analogs (e.g., 2- and 3-(1H-imidazol-2-yl)propan-1-amine) .
- Flexible analogs exhibit higher conformational freedom, which could improve membrane permeability but reduce target selectivity.
Solubility and Lipophilicity: The dihydrochloride salt form enhances aqueous solubility across all compounds.
Synthetic Accessibility :
- Cyclopropane-containing compounds often require specialized synthesis routes (e.g., [2+1] cycloadditions), whereas linear analogs are more straightforward to prepare .
- The N-propyl imidazole derivative (CAS 1189914-40-6) introduces synthetic challenges due to regioselective alkylation requirements .
The absence of bulky groups in the target compound may favor applications in enzyme inhibition (e.g., histamine receptors) .
Biological Activity
1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride is a compound characterized by its unique molecular structure, which includes a cyclopropane ring and an imidazole moiety. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and for its biological activity against various targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two hydrochloride groups enhances its solubility in aqueous environments, facilitating its interaction with biological systems. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H9N3·2HCl |
| SMILES | C1CC1(C2=NC=CN2)N |
| InChI | InChI=1S/C6H9N3/c7 |
| Molecular Weight | 175.06 g/mol |
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Anticancer Activity
Studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines. A notable study demonstrated that certain imidazole derivatives effectively inhibited the growth of cancer xenografts, suggesting potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound has been investigated for its binding affinity to specific enzymes, particularly those involved in cancer proliferation pathways. For example, it has been noted for its potential as an inhibitor of fibroblast growth factor receptor (FGFR) signaling, with reported IC50 values indicating effective inhibition at nanomolar concentrations .
Antimicrobial Properties
Preliminary data suggest that this compound may exhibit antimicrobial properties, similar to other imidazole derivatives which are known for their antifungal and antibacterial activities . Further studies are needed to elucidate the specific mechanisms and efficacy against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the imidazole ring and cyclopropane structure contributes to its unique reactivity and biological properties compared to other similar compounds. Research has suggested that modifications to the substituents on the imidazole ring can significantly influence its biological activity, including potency against cancer cells .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- In Vivo Efficacy : In a murine model, administration of related imidazole compounds led to a significant reduction in tumor size compared to control groups, indicating strong anticancer potential.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds may induce apoptosis in cancer cells through activation of specific signaling pathways.
- Toxicity Assessments : Toxicological studies have shown that while there are some adverse effects at high doses, the compound was generally well-tolerated at therapeutic doses in preliminary trials.
Q & A
Basic: What are the optimal synthetic routes for 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride, and how can purity be maximized?
Answer:
The synthesis typically involves cyclopropanation of imidazole derivatives followed by amine functionalization. Key steps include:
- Cyclopropanation : Using a transition metal catalyst (e.g., palladium) with imidazole precursors under inert atmosphere .
- Amine protection/deprotection : Employing tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclopropane ring formation.
- Purification : Recrystallization in ethanol/water mixtures or gradient-elution HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >95% purity .
Critical parameters : Temperature control (<5°C during cyclopropanation) and anhydrous solvents to avoid hydrolysis.
Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s structural conformation?
Answer:
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction data from single crystals grown via vapor diffusion (e.g., methanol/ether).
- Refinement : Use SHELXL for least-squares refinement, accounting for disorder in the cyclopropane ring or imidazole plane. Hydrogen bonding networks (e.g., N–H···Cl interactions) validate protonation states .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to resolve discrepancies (e.g., cyclopropane ring strain vs. imidazole planarity) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H NMR (D₂O, 400 MHz) identifies imidazole protons (δ 7.2–7.4 ppm) and cyclopropane CH₂ groups (δ 1.3–1.6 ppm). ¹³C NMR confirms sp³-hybridized carbons in the cyclopropane ring (δ 12–15 ppm) .
- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺) confirms molecular weight (±0.001 Da).
- FT-IR : N–H stretches (3200–3400 cm⁻¹) and imidazole C=N vibrations (1600 cm⁻¹) .
Advanced: How can reactivity of the cyclopropane ring be leveraged for functionalization?
Answer:
- Ring-opening reactions : Use electrophiles (e.g., H₂O₂ in acidic conditions) to generate imidazole-containing diols via strain-driven reactivity .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) target the cyclopropane’s sp³ carbons .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives modifies the imidazole NH group .
Advanced: What experimental strategies address contradictions in biological activity data across studies?
Answer:
- Dose-response curves : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) to rule out buffer or temperature artifacts .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed cyclopropane) that may interfere with activity .
- Structural analogs : Compare with 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride to isolate cyclopropane-specific effects .
Basic: How should hygroscopicity and stability be managed during storage?
Answer:
- Storage : Desiccated at -20°C under argon. Pre-packaged aliquots reduce exposure to moisture .
- Stability assays : Monitor via ¹H NMR (D₂O) for decomposition peaks (e.g., free imidazole at δ 7.8 ppm) over 6 months .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with histamine receptors using the cyclopropane ring as a rigidity probe .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on imidazole-mediated H-bonds .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropane ring to enhance enzyme inhibition potency .
- Steric effects : Compare 1-(1H-Imidazol-2-yl) vs. 1-(1H-Benzimidazol-2-yl) analogs to quantify π-π stacking contributions .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Sample prep : Solid-phase extraction (C18 cartridges) removes proteins from plasma.
- LC-MS/MS : Use a hydrophilic interaction column (HILIC) with deuterated internal standards to resolve matrix effects .
Advanced: How do solvent effects influence the compound’s conformational dynamics?
Answer:
- NMR titration : Monitor chemical shifts in DMSO-d₆ vs. D₂O to identify solvent-induced ring puckering .
- DFT calculations (Gaussian) : Compare solvation-free energies in polar (ε=78.4) vs. nonpolar (ε=4.8) solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
